molecular formula C12H12BrNO2 B15063348 Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate

Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate

Cat. No.: B15063348
M. Wt: 282.13 g/mol
InChI Key: ISNXWUPBUIIDEX-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method provides a straightforward route to the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some indole derivatives have shown inhibitory activity against influenza A and HIV-1. The exact molecular targets and pathways may vary depending on the specific biological system.

Comparison with Similar Compounds

Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antiviral, antibacterial, and antifungal properties, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Indole Core : A bicyclic structure that is known for its pharmacological properties.
  • Bromine Substitution : The presence of a bromine atom at the 6-position enhances biological activity.
  • Carboxylate Group : The carboxylate moiety plays a crucial role in interacting with biological targets.

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as inhibitors of viral infections, particularly influenza. A notable study indicated that derivatives of this compound exhibited significant anti-influenza virus activity, with IC50 values indicating effective inhibition at low concentrations .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Research shows that various derivatives possess moderate to strong antimicrobial activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values vary significantly depending on the specific derivative and the target organism:

Compound DerivativeTarget OrganismMIC (µM)
Ethyl 6-bromo-2-methylE. coli4.69
S. aureus5.64
C. albicans16.69
P. aeruginosa11.29

In particular, one study reported that certain derivatives showed MIC values as low as 0.0048 mg/mL against Bacillus mycoides and C. albicans, indicating potent antibacterial and antifungal action .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural characteristics. Modifications at various positions of the indole ring have been shown to enhance biological activity:

  • C6 Halogenation : Introduction of halogens at the C6 position significantly improves interaction with biological targets.
  • C3 Branching : Adding long-chain substituents at the C3 position increases hydrophobic interactions, thereby enhancing binding affinity to viral proteins.

Case Studies

A detailed analysis of several derivatives has revealed insights into their mechanism of action:

  • Binding Studies : Computational docking studies have demonstrated that the indole core interacts effectively with viral proteins by chelating metal ions essential for viral replication .
  • In Vivo Studies : Animal models have shown promising results for ethyl 6-bromo-2-methyl derivatives in reducing viral loads and bacterial infections.

Properties

IUPAC Name

ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-7(2)14-10-6-8(13)4-5-9(10)11/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNXWUPBUIIDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=CC(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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